Copper;nickel(2+);tetrahydroxide

Description

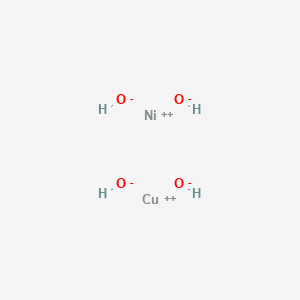

The compound "Copper;nickel(2+);tetrahydroxide" is a mixed-metal hydroxide containing both Cu²⁺ and Ni²⁺ ions coordinated with hydroxide (OH⁻) groups. Mixed-metal hydroxides often exhibit unique catalytic, electronic, and mechanical properties due to synergistic interactions between the metal centers. For instance, Cu²⁺ and Ni²⁺ are borderline Lewis acids, favoring octahedral or tetrahedral coordination depending on ligand field strength and steric factors .

Properties

CAS No. |

215056-96-5 |

|---|---|

Molecular Formula |

CuH4NiO4 |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

copper;nickel(2+);tetrahydroxide |

InChI |

InChI=1S/Cu.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

UILUIVJIQOFVPS-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ni+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Principle and Reaction Mechanism

In the coprecipitation process, solutions containing Cu²⁺ and Ni²⁺ ions are mixed with a precipitating agent (typically a base) to form hydroxide precipitates. The synthesis of these mixed hydroxides is particularly challenging as noted in literature: "Due to the unlike hydrolytic and complexation chemistries of Ni(II) and Cu(II), usual precipitation procedures fail to produce the desired mixed materials". The proposed reaction mechanism involves:

Cu²⁺ + 2OH⁻ → Cu(OH)₂

Ni²⁺ + 2OH⁻ → Ni(OH)₂

The controlled coprecipitation of these hydroxides leads to the formation of the mixed Cu-Ni(OH)₄ compound.

Experimental Procedure

A typical coprecipitation procedure involves:

- Preparation of metal salt solutions: Dissolving specific amounts of Cu(NO₃)₂ and Ni(NO₃)₂ in deionized water to achieve the desired Cu/Ni ratio

- Addition of precipitating agent: Slowly adding a base (NaOH, KOH, or NH₄OH) to the metal salt solution under continuous stirring

- Aging: Allowing the suspension to age for a specific period at controlled temperature

- Filtration and washing: Separating the precipitate and washing thoroughly with deionized water

- Drying: Drying the washed precipitate at moderate temperature (60-120°C)

A specific example from the literature describes: "For the synthesis, 25 ml of solutions of nickel (II) nitrate and copper (II) nitrate, 50 ml of iron (III) nitrate were taken.... In the presence of ammonia solution, hydroxide precipitates are formed".

Parameters Affecting Synthesis

Table 1. Critical Parameters in Coprecipitation Method

| Parameter | Effect on Product | Optimal Range |

|---|---|---|

| Cu/Ni ratio | Determines final composition | Dependent on application |

| pH | Affects precipitation kinetics and crystallinity | 8-11 |

| Temperature | Influences precipitation rate and crystal growth | 25-90°C |

| Aging time | Affects crystallization and phase transformation | 1-24 hours |

| Reagent concentration | Controls supersaturation and nucleation kinetics | 0.1-1.0 M |

The control of these parameters is crucial for obtaining a homogeneous Cu-Ni(OH)₄ product with the desired properties.

Hydrothermal Synthesis

Hydrothermal synthesis provides excellent control over crystallinity, morphology, and particle size of copper-nickel hydroxide materials.

Principle and Mechanism

This method involves crystallization from aqueous solutions at elevated temperatures and pressures in a sealed vessel. The hydrothermal environment promotes dissolution, reaction, and crystallization processes that lead to well-defined crystalline materials.

Experimental Procedure

A typical hydrothermal procedure includes:

- Preparation of precursor solution containing copper and nickel salts

- pH adjustment using a base to create an alkaline environment

- Transfer to a Teflon-lined autoclave and heating at 100-200°C for 4-48 hours

- Cooling, filtration, and washing of the product

As described in literature: "The precursor solution was filtered. The stainless-steel substrates were removed from the ultrasonic cleaner and rinsed with double distilled water once again. They were then placed inside the teflon-lined autoclave vessel. Following this, the pale green filtrate of the precursor solution was added to the steel substrate in the autoclave. The autoclave was then bolted shut tightly, and placed in the muffle furnace at 110ºC for 4 hours".

Advantages and Limitations

The hydrothermal method produces highly crystalline Cu-Ni(OH)₄ with controlled morphology but requires specialized equipment (autoclave) and faces safety concerns due to high pressure and temperature conditions. This technique is particularly advantageous when preparing materials for catalytic applications that require specific crystal structures and surface properties.

Microwave-Assisted Preparation

Microwave-assisted synthesis represents an efficient and rapid method for preparing copper-nickel hydroxides with reduced reaction times compared to conventional methods.

Principle and Mechanism

Unlike conventional heating, microwave heating involves direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the sample. This leads to faster reaction kinetics and potentially different product characteristics.

Experimental Procedure

A microwave-assisted synthesis typically follows these steps:

- Mixing solutions containing copper and nickel salts in the desired ratio

- pH adjustment using a base to create an alkaline environment

- Subjecting the mixture to microwave irradiation at a specific power level and duration

- Cooling, collection, washing, and drying of the product

Research has demonstrated that "a simple microwave method for the doping of Cu²⁺ into NiCr-LDH and the preparation of ternary Ni₂.₂₅Cu₀.₇₅Cr-LDH as a superior electrocatalyst" can produce nanoparticles with a size of around 30 nm.

Characterization Results

The Cu-Ni(OH)₄ prepared by microwave methods shows distinctive characteristics:

- Particle size typically in the range of 20-50 nm

- High crystallinity confirmed by XRD patterns

- Distinctive FTIR absorption bands at 3200-3600 cm⁻¹ (OH stretching) and 400-600 cm⁻¹ (metal-oxygen bonds)

- Improved catalytic activity compared to conventionally prepared samples

The electrochemical results revealed that microwave-prepared materials "presented extraordinary water oxidation activity with a low onset potential of 1.40 V (vs. RHE) and an overpotential of 170 mV compared to other molar ratios".

Electrodeposition Method

Electrodeposition offers precise control over the formation of copper-nickel hydroxide films on conductive substrates.

Principle and Mechanism

This method involves the reduction of metal ions at the cathode of an electrochemical cell, followed by oxidation to form hydroxides. The applied potential causes metal ions to deposit on the electrode surface, with subsequent oxidation leading to the formation of the hydroxide phase.

Experimental Procedure

A typical electrodeposition procedure includes:

- Preparation of an aqueous solution containing copper and nickel salts

- Setting up an electrochemical cell with working, counter, and reference electrodes

- Applying a potential or current to initiate the deposition process

- Post-deposition treatment (rinsing and optional further treatments)

A specific protocol described in literature involves: "Nickel XMet (87 cm²) is separated from a stainless steel 304, auxiliary electrode with polypropylene netting. This electrode system is cleaned in nitric acid and then rinsed with deionized water. After immersion in 2 M NaOH, a constant current of 2 amps is passed for 10 seconds with the Ni XMet polarized positively. The polarization is then switched for 2 seconds. After 10 minutes treatment by galvanostatic cycling, a 5-minute positive polarization results in a uniform black coating".

Parameters Affecting Deposition

Table 2. Critical Parameters in Electrodeposition of Cu-Ni(OH)₄

| Parameter | Effect on Product | Typical Range |

|---|---|---|

| Applied potential/current | Affects deposition rate and composition | 0.5-5.0 V / 1-100 mA/cm² |

| Electrolyte composition | Determines Cu/Ni ratio in deposit | Cu²⁺/Ni²⁺ = 0.1-2.0 |

| pH | Influences hydroxide formation | 7-14 |

| Temperature | Affects deposition kinetics | 20-80°C |

| Deposition time | Controls film thickness | 1-60 minutes |

This method is particularly valuable for preparing thin films and electrodes for electrochemical applications, allowing precise control of the thickness and composition of the Cu-Ni(OH)₄ layer.

Solvothermal Method

The solvothermal method utilizes non-aqueous or mixed solvent systems at elevated temperatures and pressures to prepare copper-nickel hydroxide materials.

Experimental Procedure

A typical solvothermal procedure for Cu-Ni compounds involves:

- Mixing copper and nickel precursors in an appropriate solvent system

- Transfer to a sealed autoclave and heating at 80-220°C for 12-72 hours

- Cooling, filtration, washing, and drying of the product

As described in research: "For the synthesis of the CuNi-MOF inhibitor, a mixture of Ni(NO₃)₂.6H₂O (2.5 mmol, 0.727g) and CuCl₂ (2.5 mmol, 0.336g) was blended for 20 min within the ethanol/water solvent at the proportion of (1:1) at room temperature... then transferred into the distillation flask and refluxed at a specific temperature utilizing an oil bath".

Characterization Results

Solvothermally prepared Cu-Ni hydroxide compounds demonstrate several distinctive features:

- Crystalline structure confirmed by XRD patterns

- FTIR spectroscopy revealing characteristic bands at "438 cm⁻¹ and 600 cm⁻¹ attributed to M−O and M-O-H (M = metal) stretching vibrations, respectively"

- Uniform morphology observed in electron microscopy

- Enhanced performance in applications such as corrosion inhibition

The solvothermal method allows for greater flexibility in solvent choice compared to hydrothermal synthesis, potentially enabling access to unique morphologies and properties.

Hydrolysis Route

The hydrolysis route represents another viable approach for synthesizing copper-nickel hydroxides.

Principle and Procedure

This method involves controlled hydrolysis of metal salts or alkoxides in aqueous or mixed solvent systems. The hydrolysis of metal precursors leads to the formation of metal hydroxides, which can then assemble into layered structures.

As reported in literature: "In this study, ternary layered double hydroxide (LDH) containing Zn, Cu, and Ni was synthesized successfully using hydrolysis route". While this example includes zinc, the same approach can be adapted for binary Cu-Ni hydroxide systems by adjusting precursor compositions.

Characterization Techniques

Products of the hydrolysis route are typically characterized using:

- Powder X-ray diffraction (PXRD)

- Fourier transform infrared spectroscopy (FTIR)

- Thermogravimetric analysis (TGA)

- Scanning electron microscopy with energy dispersive X-ray analysis (SEM-EDX)

These techniques confirm "the formation of single-phase ternary LDH as well as the successful incorporation" of the desired metal ions.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Table 3. Comparison of Preparation Methods for Cu-Ni(OH)₄

| Method | Typical Yield (%) | Typical Purity | Particle Size Range | Scalability |

|---|---|---|---|---|

| Coprecipitation | 70-95 | High | 50-500 nm | Excellent |

| Hydrothermal | 80-95 | Very high | 30-200 nm | Moderate |

| Microwave-assisted | 75-90 | High | 20-50 nm | Good |

| Electrodeposition | N/A (film) | High | Film thickness: 10-1000 nm | Good (for coatings) |

| Solvothermal | 75-90 | Very high | 30-200 nm | Limited |

| Hydrolysis | 65-85 | Moderate to high | 50-500 nm | Good |

Method Selection Guidelines

For catalytic applications, hydrothermal and microwave methods are preferred due to their ability to produce materials with high surface area and controlled morphology. For electrochemical applications, electrodeposition provides direct formation on conductive substrates with excellent adhesion. For large-scale production, coprecipitation offers the best balance of cost-effectiveness and scalability.

Recent Advances in Synthesis Approaches

Recent developments in the preparation of Cu-Ni(OH)₄ include:

- Fast microwave-assisted methods that significantly reduce reaction times while maintaining product quality

- Bimetallic nanoalloy precursor approaches that allow for precise control of Cu:Ni ratios

- Green synthesis methods that reduce environmental impact

- Novel composite formations combining Cu-Ni hydroxides with carbon-based materials

Research has demonstrated that "a high-performance Ni-Cu-C composite catalyst was prepared from mixed nickel hydroxide and copper hydroxide, which were obtained by coprecipitation, by thermal treatment with acetylene-containing gas at 120 °C followed by hydrogen reduction at 180 °C".

Structure-Property Relationships

The ratio of copper to nickel significantly impacts the properties of the final product. Studies have shown that "CuNi Nanoalloys with Tunable Composition and Oxygen Defects" demonstrate enhanced performance in catalytic applications. The copper addition to nickel leads to "modifications in the structural and electronic properties, showing a higher concentration of surface oxygen defects and formation of active Ni³⁺ sites under reaction conditions".

Characterization Techniques for Cu-Ni(OH)₄

Spectroscopic Methods

FTIR spectroscopy represents a crucial technique for analyzing the structure of Cu-Ni hydroxides. Key characteristic bands include:

- 3200-3600 cm⁻¹: OH stretching vibrations

- 1600-1650 cm⁻¹: Intercalated water bending vibrations

- 400-600 cm⁻¹: Metal-oxygen and metal-hydroxide stretching vibrations

As noted in research, "Characteristic bonds at 438 cm⁻¹ and 600 cm⁻¹ could be attributed to M−O and M-O-H (M = metal) stretching vibrations, respectively".

Diffraction and Microscopy

X-ray diffraction patterns of Cu-Ni hydroxides typically show characteristic peaks that can distinguish between α-phase and β-phase structures. The α-phase has a turbostratic structure where "adjacent layers have little, or no, tendency to orient relative to one another". The β-phase shows a well-defined crystalline structure similar to brucite.

Electron microscopy (SEM and TEM) provides detailed information about morphology and particle size. The particle size of Cu-Ni hydroxides prepared by different methods typically ranges from 20 nm to 500 nm, with microwave-assisted methods generally producing smaller particles around 30 nm.

Applications and Performance

Cu-Ni(OH)₄ materials demonstrate exceptional performance in various applications:

Electrocatalytic Activity

Mixed Cu-Ni hydroxides show remarkable activity for water oxidation reactions. Studies have demonstrated that optimized compositions "presented extraordinary water oxidation activity with a low onset potential of 1.40 V (vs. RHE) and an overpotential of 170 mV compared to other molar ratios". This performance is attributed to "decreased band gap energy and increased charge transfer".

Corrosion Inhibition

CuNi-based materials have proven effective as corrosion inhibitors. Research has shown that "a bimetallic organic framework (CuNi-MOF) was synthesized as a corrosion inhibitor using the solvothermal method" with excellent protective properties.

Chemical Reactions Analysis

Types of Reactions

Copper;nickel(2+);tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the metal ions and the nature of the ligands.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species. Substitution reactions typically yield new coordination compounds with different ligands .

Scientific Research Applications

Copper;nickel(2+);tetrahydroxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of copper;nickel(2+);tetrahydroxide involves several pathways:

Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions.

Antimicrobial Activity: The antimicrobial action is primarily due to the generation of reactive oxygen species and the release of metal ions, which disrupt microbial cell membranes and interfere with cellular processes.

Electrochemical Activity: In energy storage applications, the compound facilitates charge transfer and improves the overall performance of supercapacitors and batteries.

Comparison with Similar Compounds

Structural and Coordination Properties

- Copper Hydroxide (Cu(OH)₂): Typically forms layered structures with Jahn-Teller distortions due to Cu²⁺'s d⁹ configuration. In vandenbrandeite, Cu²⁺ adopts a distorted octahedral geometry, sharing hydroxide ligands with uranyl groups .

- Nickel Hydroxide (Ni(OH)₂): Ni²⁺ (d⁸) prefers octahedral coordination, forming β-Ni(OH)₂ with a brucite-like layered structure. Tetrahedral Ni²⁺ complexes are rare and require bulky ligands to minimize steric strain .

- Mixed Cu-Ni Hydroxides: Hypothetical Cu-Ni hydroxides may combine Cu²⁺'s redox activity with Ni²⁺'s structural stability. For example, in oxime-derived ligands, Cu²⁺ forms dimeric complexes at pH > 5, while Ni²⁺ remains monomeric, highlighting differences in Lewis acidity and ligand affinity .

Table 1: Structural Comparison of Metal Hydroxides

| Property | Cu(OH)₂ | Ni(OH)₂ | Cu-Ni Hydroxide (Hypothetical) |

|---|---|---|---|

| Coordination Geometry | Distorted Octahedral | Octahedral | Mixed Octahedral/Tetrahedral |

| Common Ligands | OH⁻, H₂O | OH⁻, NH₃ | OH⁻, Organic Ligands |

| Stability in Solution | Prone to Dehydration | High Stability | Moderate (pH-dependent) |

| Redox Activity | High (Cu²⁺/Cu⁺) | Low | Intermediate |

Electronic and Spectroscopic Behavior

- Electron Configuration: Cu²⁺ (d⁹) exhibits strong Jahn-Teller effects, while Ni²⁺ (d⁸) shows ligand field stabilization. These differences are evident in their electronic spectra: Cu²⁺ complexes display broad d-d transitions (~600–800 nm), whereas Ni²⁺ complexes absorb at lower wavelengths (~400–500 nm) .

- HOMO-LUMO Gaps: DFT studies on cichoric acid complexes reveal that Cu²⁺ has a smaller HOMO-LUMO gap than Ni²⁺, correlating with higher antioxidant activity in copper complexes .

Thermodynamic and Mechanical Stability

- Vandenbrandeite (Cu-Uranyl Hydroxide): Exhibits exceptional mechanical stability due to hydrogen-bonded hydroxide layers and uranium-oxygen frameworks. First-principles calculations confirm its dynamical stability under ambient conditions .

- Nickel Carbonate Hydroxide: Thermogravimetric analysis shows decomposition at ~300°C, releasing CO₂ and H₂O, whereas Cu(OH)₂ dehydrates at lower temperatures (~180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.